Cas no 1566896-39-6 (2-(3-fluoropyridin-4-yl)cyclopentan-1-ol)

2-(3-Fluoropyridin-4-yl)cyclopentan-1-ol is a fluorinated heterocyclic compound featuring a cyclopentanol moiety linked to a 3-fluoropyridine ring. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both fluorine and a hydroxyl group enhances its reactivity and potential for further functionalization, enabling precise modifications in drug discovery and material science applications. Its balanced lipophilicity and electronic effects contribute to improved bioavailability and binding affinity in target molecules. The compound's stability under standard conditions ensures reliable handling and storage, supporting its use in high-value research and industrial processes.
2-(3-fluoropyridin-4-yl)cyclopentan-1-ol structure
1566896-39-6 structure
Product name:2-(3-fluoropyridin-4-yl)cyclopentan-1-ol
CAS No:1566896-39-6
MF:C10H12FNO
MW:181.206786155701
CID:5982036
PubChem ID:104738928

2-(3-fluoropyridin-4-yl)cyclopentan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-(3-fluoropyridin-4-yl)cyclopentan-1-ol
    • EN300-1637044
    • 1566896-39-6
    • Inchi: 1S/C10H12FNO/c11-9-6-12-5-4-7(9)8-2-1-3-10(8)13/h4-6,8,10,13H,1-3H2
    • InChI Key: WUTSZZBFJNIWSP-UHFFFAOYSA-N
    • SMILES: FC1C=NC=CC=1C1CCCC1O

Computed Properties

  • Exact Mass: 181.090292168g/mol
  • Monoisotopic Mass: 181.090292168g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 33.1Ų

2-(3-fluoropyridin-4-yl)cyclopentan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1637044-0.1g
2-(3-fluoropyridin-4-yl)cyclopentan-1-ol
1566896-39-6
0.1g
$767.0 2023-06-04
Enamine
EN300-1637044-5.0g
2-(3-fluoropyridin-4-yl)cyclopentan-1-ol
1566896-39-6
5g
$2525.0 2023-06-04
Enamine
EN300-1637044-10.0g
2-(3-fluoropyridin-4-yl)cyclopentan-1-ol
1566896-39-6
10g
$3746.0 2023-06-04
Enamine
EN300-1637044-10000mg
2-(3-fluoropyridin-4-yl)cyclopentan-1-ol
1566896-39-6
10000mg
$3007.0 2023-09-22
Enamine
EN300-1637044-500mg
2-(3-fluoropyridin-4-yl)cyclopentan-1-ol
1566896-39-6
500mg
$671.0 2023-09-22
Enamine
EN300-1637044-5000mg
2-(3-fluoropyridin-4-yl)cyclopentan-1-ol
1566896-39-6
5000mg
$2028.0 2023-09-22
Enamine
EN300-1637044-0.05g
2-(3-fluoropyridin-4-yl)cyclopentan-1-ol
1566896-39-6
0.05g
$732.0 2023-06-04
Enamine
EN300-1637044-2.5g
2-(3-fluoropyridin-4-yl)cyclopentan-1-ol
1566896-39-6
2.5g
$1707.0 2023-06-04
Enamine
EN300-1637044-250mg
2-(3-fluoropyridin-4-yl)cyclopentan-1-ol
1566896-39-6
250mg
$642.0 2023-09-22
Enamine
EN300-1637044-0.5g
2-(3-fluoropyridin-4-yl)cyclopentan-1-ol
1566896-39-6
0.5g
$836.0 2023-06-04

2-(3-fluoropyridin-4-yl)cyclopentan-1-ol Related Literature

Additional information on 2-(3-fluoropyridin-4-yl)cyclopentan-1-ol

Recent Advances in the Study of 2-(3-Fluoropyridin-4-yl)cyclopentan-1-ol (CAS: 1566896-39-6)

The compound 2-(3-fluoropyridin-4-yl)cyclopentan-1-ol (CAS: 1566896-39-6) has recently emerged as a molecule of significant interest in medicinal chemistry and drug discovery. This bicyclic structure combines a fluorinated pyridine moiety with a cyclopentanol group, creating unique physicochemical properties that make it particularly valuable for pharmaceutical applications. Recent studies have focused on its potential as a key intermediate or active pharmaceutical ingredient (API) in several therapeutic areas.

Structural analysis reveals that the fluorine atom at the 3-position of the pyridine ring significantly influences the electronic properties of the molecule, while the cyclopentanol group provides conformational flexibility. This combination has been shown to enhance binding affinity to various biological targets while maintaining favorable pharmacokinetic properties. Recent computational studies using density functional theory (DFT) calculations have provided deeper insights into its molecular geometry and electronic structure.

In synthetic chemistry, novel routes for the preparation of 2-(3-fluoropyridin-4-yl)cyclopentan-1-ol have been developed, with particular emphasis on improving yield and purity. A 2023 study published in the Journal of Medicinal Chemistry reported an optimized synthetic pathway starting from 3-fluoropyridine-4-carbaldehyde, achieving an overall yield of 68% with excellent enantioselectivity (>99% ee) when using a chiral catalyst system.

Pharmacological investigations have demonstrated promising activity of derivatives containing this scaffold against several disease targets. Most notably, it serves as a core structure in developing modulators of G protein-coupled receptors (GPCRs), particularly those involved in neurological disorders. Structure-activity relationship (SAR) studies have identified specific positions on the molecule that can be modified to enhance target selectivity.

The compound's metabolic stability and ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been extensively characterized in recent preclinical studies. Data shows favorable oral bioavailability (F = 78% in rat models) and moderate plasma protein binding (65-70%), suggesting good drug-like properties. These findings were presented at the 2023 American Chemical Society National Meeting.

Current research directions include exploring its application in PROTAC (Proteolysis Targeting Chimera) technology, where the molecule's structure serves as a linker between target protein binders and E3 ubiquitin ligase recruiters. Early results indicate potential for creating selective degraders of challenging drug targets.

From a safety perspective, preliminary toxicology studies in animal models have shown an acceptable therapeutic index, though further investigation is needed to fully characterize its safety profile. Researchers are particularly interested in understanding the metabolic fate of the fluorine atom under physiological conditions.

The pharmaceutical industry has shown growing interest in this compound, with several patents filed in 2022-2023 covering its use in various therapeutic applications. These developments suggest that 2-(3-fluoropyridin-4-yl)cyclopentan-1-ol will continue to be an important focus of research in the coming years, particularly in CNS drug discovery and targeted protein degradation therapies.

Recommend Articles

Recommended suppliers
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.